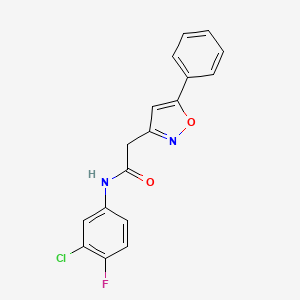
N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve dysfunctional CFTR channels.
科学的研究の応用
Anti-inflammatory Applications
- A study synthesized derivatives of a closely related compound, focusing on anti-inflammatory activity. Among the synthesized derivatives, some showed significant anti-inflammatory activity, suggesting that modifications of the core structure of N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide could yield compounds with potential anti-inflammatory applications (Sunder & Maleraju, 2013).
Antimicrobial Applications
- Another research effort synthesized derivatives with antimicrobial properties, suggesting that structural analogs of this compound might also exhibit antimicrobial efficacy against a broad spectrum of bacterial and fungal strains (Parikh & Joshi, 2014).
Anticancer Activities
- Research into various derivatives has shown potential anticancer activities, indicating the broader applicability of compounds within this chemical class in cancer research. Certain compounds demonstrated considerable anticancer activity against various cancer cell lines, suggesting that structural relatives of this compound might be explored for their anticancer properties (Yurttaş et al., 2015).
Molecular Docking and Drug Design
- Studies on benzothiazolinone acetamide analogs for their ligand-protein interactions and photovoltaic efficiency modeling indicate the potential use of similar compounds in drug design and development. Such research underscores the importance of structural analogs of this compound in exploring new therapeutic agents (Mary et al., 2020).
Potential Pesticides
- Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a chemical class related to this compound, have been characterized as potential pesticides, suggesting the utility of such compounds in agricultural applications (Olszewska et al., 2008).
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-8-12(6-7-15(14)19)20-17(22)10-13-9-16(23-21-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTFPCIFHXEOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
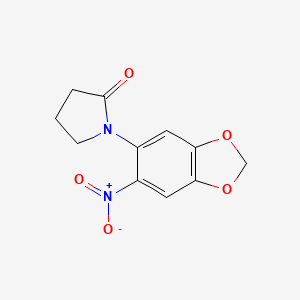
![1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2984548.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)
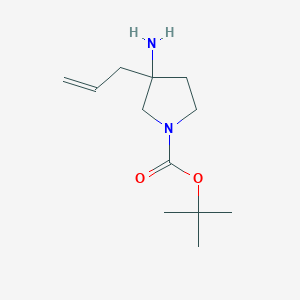

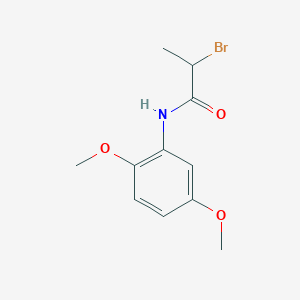
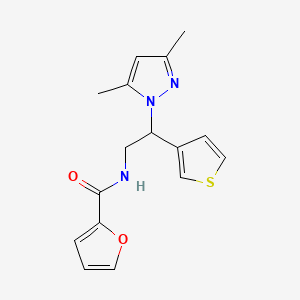
![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)
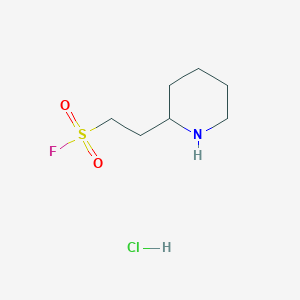
![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2984568.png)
